
2,4-Diethylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethylbenzenethiol is an organic compound belonging to the class of aromatic thiols. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, along with a thiol group (-SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzenethiol typically involves the alkylation of benzene with ethyl halides in the presence of a catalyst, followed by thiolation. The reaction conditions often include:
Catalysts: Aluminum chloride (AlCl3) or ferric chloride (FeCl3)
Solvents: Anhydrous conditions using solvents like dichloromethane or chloroform
Temperature: Controlled temperatures ranging from 0°C to 50°C
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Benzene, ethyl halides, and hydrogen sulfide
Reaction Conditions: High-pressure reactors with temperature control
Purification: Distillation and recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Converts the thiol group to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed:
Oxidation Products: 2,4-Diethylbenzenesulfonic acid
Reduction Products: 2,4-Diethylbenzenesulfide
Substitution Products: Various substituted benzene derivatives
Scientific Research Applications
2,4-Diethylbenzenethiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Diethylbenzenethiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Thiol groups in proteins and enzymes, leading to potential modulation of their activity.
Pathways Involved: Oxidative stress pathways, where the thiol group can undergo redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
2,4-Diethylbenzenethiol can be compared with other similar compounds such as:
2,4-Dimethylbenzenethiol: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
2,4-Diethylphenol: Similar ethyl substitution but with a hydroxyl group instead of a thiol group, resulting in different chemical properties and uses.
Properties
CAS No. |
672290-93-6 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2,4-diethylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
HSSCWQMHHMQPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


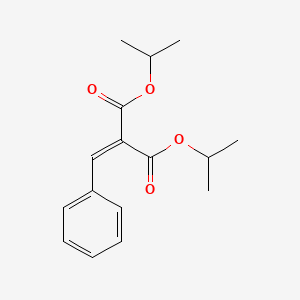
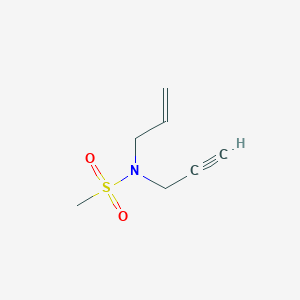
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
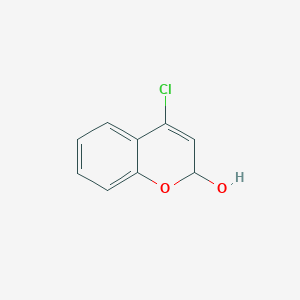
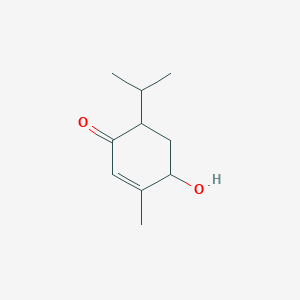
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

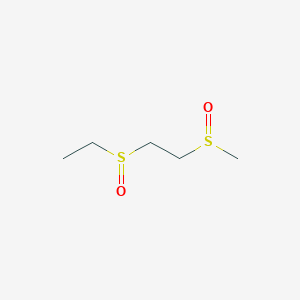
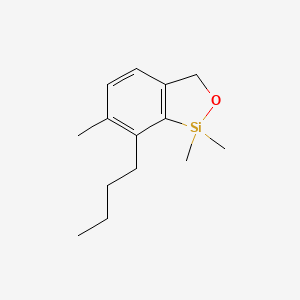
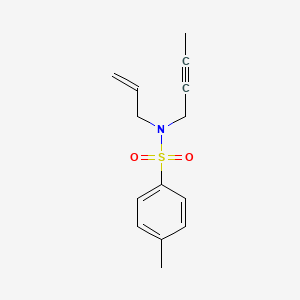

![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
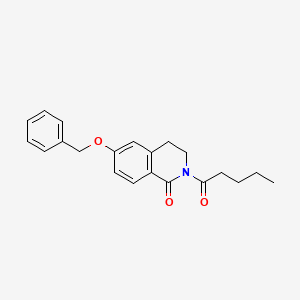
![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
